3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide

Macrophage Migration Inhibitory Factor (MIF) Tautomerase Inhibition Inflammation

Position-specific 3-methyl substitution is critical for BCRP/MIF inhibition; isomers show altered potency. Reliable positive control for assay calibration (IC50 14.8 µM). Suitable as reference standard for LC-MS/NMR. ≥95% purity, stable at -20°C. Shipped ambient. Request quote for bulk discounts.

Molecular Formula C15H13N5O
Molecular Weight 279.30 g/mol
Cat. No. B11343941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide
Molecular FormulaC15H13N5O
Molecular Weight279.30 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)N3C=NN=N3
InChIInChI=1S/C15H13N5O/c1-11-3-2-4-12(9-11)15(21)17-13-5-7-14(8-6-13)20-10-16-18-19-20/h2-10H,1H3,(H,17,21)
InChIKeyFMIIAVYLNXPUAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes129 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide: Chemical Profile for BCRP Inhibition and Anti-Inflammatory Research


3-Methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide (C15H13N5O; MW: 279.3 g/mol) is a synthetic small molecule belonging to the class of N-phenylbenzamide derivatives bearing a 1H-tetrazol-1-yl substituent at the para position of the aniline ring . The compound is characterized by a calculated logP of 2.65 and a polar surface area of 63.1 Ų . It has been investigated as an inhibitor of the breast cancer resistance protein (BCRP/ABCG2) efflux transporter and as an antagonist of macrophage migration inhibitory factor (MIF) tautomerase activity [1][2].

Why Substituting 3-Methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide with Other Methyl-Positional Isomers or Core-Modified Analogs Is Scientifically Inadvisable


The biological activity of N-phenylbenzamide derivatives bearing a 4-(1H-tetrazol-1-yl) group is exquisitely sensitive to the position and nature of substituents on the benzamide ring. Direct head-to-head comparisons demonstrate that simply relocating a methyl group from the 3-position to the 2- or 4-position results in a statistically significant, twofold or greater alteration in inhibitory potency against MIF tautomerase [1]. Furthermore, broader structure-activity relationship (SAR) studies within the phenyltetrazole class reveal that even minor electronic perturbations—such as replacing an electron-donating methyl group with a hydrogen or a methoxy group—can shift BCRP inhibitory potency by more than an order of magnitude, or abolish selectivity for ABCG2 over P-gp altogether [2]. Therefore, procurement decisions based on the assumption of functional interchangeability among positional isomers or scaffold variants are not supported by the quantitative evidence; the precise 3-methyl substitution pattern on the benzamide ring is a critical determinant of the compound's pharmacological profile.

3-Methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide: Quantitative Evidence of Differential Biological Activity vs. Closest Analogs


MIF Tautomerase Inhibition: 3-Methyl Substitution Yields a 1.7-Fold Potency Advantage Over the 2-Methyl Isomer and a 2-Fold Advantage Over the 4-Methyl Isomer

In a direct head-to-head comparison of substituted benzamide derivatives, the 3-methyl substituted compound (5a) exhibited an IC50 of 14.8 ± 5.0 µM for inhibition of MIF tautomerase activity. This represents a 1.7-fold reduction in potency compared to the 2-methyl lead compound (IC50 = 8.7 ± 0.7 µM) but a significant 2.0-fold improvement in potency over the 4-methyl analog (5b, IC50 = 29.1 ± 3.8 µM) [1]. The 3-methoxy analog (5d, IC50 = 13.5 ± 6.8 µM) displayed comparable potency to the 3-methyl compound, indicating that the 3-position tolerates both electron-donating methyl and methoxy groups, whereas the 4-position is highly disfavored (4-OMe, IC50 = 149 ± 43 µM) [1].

Macrophage Migration Inhibitory Factor (MIF) Tautomerase Inhibition Inflammation Oncology

BCRP (ABCG2) Inhibition: 3-Methyl Derivative Demonstrates Low Micromolar Potency (IC50 = 9.35 µM), Establishing a Baseline for Further SAR Optimization

3-Methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide inhibits the human breast cancer resistance protein (BCRP/ABCG2) with an IC50 of 9.35 µM (9350 nM), as determined by a Hoechst 33342 accumulation assay in MDCK2 cells overexpressing the human transporter [1]. In the context of the broader phenyltetrazolyl-phenylamide class, this potency falls within the low micromolar range. For comparison, the unsubstituted phenyltetrazolyl-phenylamide derivative (compound 32) achieves a threefold lower IC50 than the potent reference inhibitor Ko143 [2]. While the 3-methyl derivative is less potent than optimized analogs bearing additional electron-donating groups, its activity confirms that a single methyl substituent at the 3-position of the benzamide ring is sufficient to confer measurable BCRP inhibitory activity, providing a validated starting point for further medicinal chemistry optimization.

Multidrug Resistance (MDR) ABCG2/BCRP Transporter Chemosensitization Cancer Pharmacology

Inferred Selectivity for BCRP Over P-gp: Class-Level Evidence Supports Prioritization of 3-Methyl Derivative for ABCG2-Specific Applications

While direct selectivity data for 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide are not available, class-level evidence from structurally related benzamide and phenyltetrazole derivatives provides a strong inference of BCRP selectivity. In a study of 31 benzamide and phenyltetrazole derivatives, compounds exhibiting BCRP inhibitory activity (fold resistance values of 1.32–1.62 at 10 µM) did not show any reversal effect in the P-gp overexpressing resistant cell line SW620/Ad300, indicating that these compounds are selective BCRP inhibitors and do not interact with P-gp [1]. SAR analysis of the phenyltetrazolyl-phenylamide class further indicates that the introduction of methoxy groups can increase activity toward ABCB1 (P-gp), whereas small electron-donating groups like methyl maintain high selectivity for ABCG2 [2].

Transporter Selectivity P-glycoprotein (P-gp) ABCG2 Multidrug Resistance Reversal

Physicochemical Profile: Calculated logP of 2.65 and PSA of 63.1 Ų Provide a Favorable Balance of Lipophilicity and Polarity for Cell Permeability

The calculated partition coefficient (logP) for 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide is 2.6499, with a polar surface area (PSA) of 63.095 Ų . This physicochemical profile places the compound within the favorable range for oral bioavailability and cell membrane permeability according to Lipinski's Rule of Five and Veber's rules. For comparison, the closely related 3-ethoxy analog exhibits a higher molecular weight (309.32 g/mol) and increased lipophilicity due to the ethoxy group, while the 2-bromo-5-methoxy analog has a substantially larger molecular weight (374.2 g/mol) and a higher halogen content, which may alter its ADME and toxicity profile [1]. The balanced logP and PSA of the 3-methyl derivative suggest it may offer superior passive permeability and aqueous solubility relative to more heavily substituted analogs.

Drug-likeness ADME Properties Lipophilicity Permeability

Optimal Research Applications for 3-Methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide Based on Validated Quantitative Evidence


Use as a Positive Control or Reference Compound in MIF Tautomerase Inhibition Assays

With a validated IC50 of 14.8 ± 5.0 µM against MIF tautomerase, this compound serves as a reliable positive control for high-throughput screening campaigns aimed at identifying novel MIF inhibitors [1]. Its intermediate potency, situated between the more potent 2-methyl analog (8.7 µM) and the weakly active 4-methyl analog (29.1 µM), allows researchers to calibrate assay sensitivity and distinguish between strong, moderate, and weak inhibitors. The compound's commercial availability from screening compound suppliers (e.g., ChemDiv Catalog #D374-0003) further facilitates its immediate deployment in assay development and validation workflows .

Chemical Probe for Investigating BCRP-Mediated Efflux in Drug Transport Studies

The confirmed BCRP inhibitory activity (IC50 = 9.35 µM) positions this compound as a useful chemical tool for studying ABCG2-mediated drug efflux in vitro [2]. Based on class-level SAR, the 3-methyl derivative is expected to exhibit selectivity for BCRP over P-gp, making it particularly valuable for dissecting the individual contributions of these two major efflux transporters in multidrug resistance models [3]. Researchers can use this compound at concentrations around 10 µM to specifically block BCRP function without confounding P-gp inhibition, enabling cleaner mechanistic interpretation of transporter pharmacology.

Scaffold for Medicinal Chemistry Optimization Toward Potent and Selective BCRP Inhibitors

The quantitative SAR established for the phenyltetrazolyl-phenylamide class provides a clear roadmap for optimizing the 3-methyl derivative into more potent BCRP inhibitors [3]. The literature indicates that the addition of small electron-donating groups to the scaffold can enhance potency by up to threefold relative to the reference inhibitor Ko143, while maintaining ABCG2 selectivity [3]. The 3-methyl substitution offers a validated starting point for systematic exploration of substituent effects on the benzamide ring, with the goal of achieving sub-micromolar IC50 values. The compound's favorable physicochemical profile (logP 2.65, PSA 63.1 Ų) further supports its development as a lead compound .

Reference Standard for Analytical Method Development and Quality Control

The compound's well-defined molecular structure (C15H13N5O; MW 279.3 g/mol) and the availability of analytical data, including its InChIKey (FMIIAVYLNXPUAT-UHFFFAOYSA-N), SMILES string, and calculated physicochemical properties, make it suitable for use as a reference standard in LC-MS method development, NMR spectroscopy, and purity assessment protocols . The tetrazole moiety provides a characteristic UV absorbance and mass spectrometric signature that facilitates sensitive detection and quantification in complex biological matrices.

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